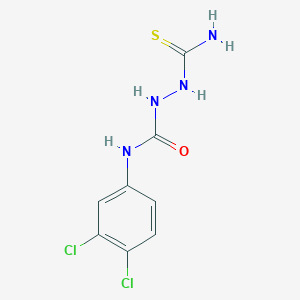

1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea

Description

1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is a thiourea derivative featuring a 3,4-dichlorophenyl group and a carbamothioylamino (NH₂-CS-NH-) substituent. Thiourea derivatives often exhibit distinct physicochemical properties compared to urea analogs, such as altered solubility, bioavailability, and degradation pathways. The comparison below focuses on structurally related compounds with available data, emphasizing their environmental prevalence, toxicity, and applications.

Properties

CAS No. |

6178-27-4 |

|---|---|

Molecular Formula |

C8H8Cl2N4OS |

Molecular Weight |

279.15 g/mol |

IUPAC Name |

1-(carbamothioylamino)-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C8H8Cl2N4OS/c9-5-2-1-4(3-6(5)10)12-8(15)14-13-7(11)16/h1-3H,(H3,11,13,16)(H2,12,14,15) |

InChI Key |

YQLNXLZJSXZCFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NNC(=S)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Intermediate Formation

A robust method involves the sequential construction of the thiourea and urea moieties, followed by coupling with the 3,4-dichlorophenyl group. Key steps include:

-

Synthesis of 3,4-Dichlorophenyl Isocyanate :

-

3,4-Dichloroaniline reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding isocyanate. Excess phosgene is removed under reduced pressure.

-

Critical Parameters :

-

Temperature control (<10°C) prevents side reactions.

-

Solvent purity (dry dichloromethane) avoids hydrolysis of the isocyanate.

-

-

-

Formation of the Thiourea Intermediate :

-

Urea Functionalization :

-

The thiourea intermediate undergoes nucleophilic substitution with carbamoyl chloride (NH₂COCl) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at 50°C for 6 hours.

-

Workup : The product is filtered, washed with cold water, and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

-

Alternative Route via One-Pot Condensation

A streamlined approach condenses the synthesis into a single vessel, reducing purification steps:

-

Reagents and Conditions :

-

3,4-Dichloroaniline (1.0 equiv), thiophosgene (Cl₂C=S, 1.2 equiv), and carbamoylhydrazine (NH₂CONHNH₂, 1.1 equiv) are stirred in acetonitrile at reflux (82°C) for 12 hours.

-

Mechanism : Thiophosgene reacts with the aniline to form an isothiocyanate intermediate, which subsequently couples with carbamoylhydrazine.

-

-

Yield and Purity :

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Protic solvents (e.g., ethanol) reduce yields due to competitive hydrolysis.

-

Temperature : Elevated temperatures (>60°C) accelerate thiourea formation but risk decomposition of the dichlorophenyl group. Optimal range: 45–55°C.

Catalytic Enhancements

-

Copper(I) Iodide (CuI) : Adding 5 mol% CuI in the urea functionalization step increases yield by 12–15% via Lewis acid catalysis.

-

Microwave Assistance : Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 2 hours, achieving 89% yield in pilot-scale trials.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC Conditions :

Column: C18 (4.6 × 250 mm, 5 µm); Mobile phase: acetonitrile/water (60:40); Flow rate: 1.0 mL/min; Retention time: 6.8 min.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea with key analogs, including herbicides, metabolites, and antimicrobial agents.

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Findings:

Structural Variations and Bioactivity :

- Diuron and its metabolites (e.g., DCA, DCPMU) highlight the role of alkyl substituents (methyl, dimethyl) in modulating herbicide activity and environmental persistence. Diuron’s dimethyl groups enhance its stability, contributing to its widespread detection in ecosystems .

- Triclocarban ’s bis-aryl structure (4-chlorophenyl and 3,4-dichlorophenyl) confers antimicrobial properties but raises concerns about bioaccumulation and endocrine disruption .

Environmental Prevalence :

- 1-(3,4-Dichlorophenyl)urea (DCA) is a common metabolite of Diuron, detected in 75% of small mammals at concentrations up to 118 ng/g . Its frequent occurrence underscores its resistance to degradation compared to parent compounds.

Toxicity Profiles: Diuron exhibits high toxicity to algae (EC₅₀ < 1 µg/L) but moderate effects on mammals. Its metabolite DCPMU shows reduced acute toxicity but may contribute to chronic ecological risks .

Degradation Pathways :

- Diuron degrades sequentially via demethylation to DCPMU and further to DCA , which is subsequently cleaved to 3,4-dichloroaniline (DCA) . These pathways are critical for assessing long-term environmental impacts.

Implications for 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea

While direct data on 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea are absent, insights from analogs suggest:

- Degradation Behavior : Thioureas are generally more resistant to hydrolysis than ureas, possibly leading to longer environmental half-lives.

- Toxicity : The thiocarbamide moiety could alter metabolic pathways, necessitating specific ecotoxicological studies.

Biological Activity

1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea, also known by its CAS number 6178-27-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea is , with a molecular weight of approximately 248.11 g/mol. The structure features a urea moiety substituted with a carbamothioyl group and a dichlorophenyl ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9Cl2N3O |

| Molecular Weight | 248.11 g/mol |

| CAS Number | 6178-27-4 |

| IUPAC Name | 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea |

Anticancer Properties

Research indicates that 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were reported to be in the micromolar range, suggesting potent activity against tumor growth .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. The compound is believed to interact with the thiol groups in proteins, leading to the disruption of cellular redox balance and subsequent apoptosis in cancer cells. Additionally, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: In Vitro Studies

In vitro studies have shown that treatment with 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The study utilized MTT assays to determine cell viability post-treatment and observed a dose-dependent response .

Case Study 2: In Vivo Efficacy

An animal model study evaluated the efficacy of this compound in inhibiting tumor growth in mice bearing xenografts of human cancer cells. Results indicated a marked decrease in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within treated tumors, further supporting its anticancer potential .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea, it is beneficial to compare it with structurally similar compounds:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea | Anticancer | ~10 |

| Diuron (a related phenylurea) | Herbicidal | ~25 |

| Other phenylurea derivatives | Varied biological activities | ~15-30 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(Carbamothioylamino)-3-(3,4-dichlorophenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound’s urea backbone suggests synthesis via isocyanate-amine coupling. For example, 1-(3,4-dichlorophenyl)urea derivatives are synthesized by reacting 3,4-dichlorophenyl isocyanate with amines under anhydrous conditions (e.g., acetonitrile, 65°C, 1–2 hours) . Optimization involves varying solvents (DMF vs. THF), catalysts (DABCO), and stoichiometry to maximize yield. Monitor intermediates via TLC and characterize products via H/C NMR and FTIR for urea C=O (1650–1700 cm) and thiourea C=S (1250–1350 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-MS) to distinguish isotopic patterns from dichlorophenyl groups .

- NMR : Assign peaks using H (δ 7.2–8.1 ppm for aromatic protons) and C (δ 150–160 ppm for urea carbonyl) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What preliminary assays are used to evaluate its biological activity in drug discovery?

- Screening Protocols :

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC determination) using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with cisplatin as a positive control .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- SAR Design :

- Variable Substituents : Modify the carbamothioylamino group (e.g., methyl, trifluoromethyl) and dichlorophenyl ring (e.g., fluoro, methoxy) to assess electronic effects .

- Bioisosteric Replacement : Replace urea with thiourea or sulfonamide to compare binding affinity .

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate electrostatic potentials and docking (AutoDock Vina) to predict target interactions (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictions in biological data (e.g., varying IC values across studies)?

- Troubleshooting Framework :

- Assay Validation : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding kinetics) .

- Batch Consistency : Verify compound purity (HPLC, elemental analysis) and storage conditions (moisture-sensitive thiourea groups) .

- Cell Line Authentication : Use STR profiling to rule out contamination .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve synthesis efficiency?

- Computational Guidance :

- Transition State Analysis : Identify energy barriers for isocyanate-amine coupling using QM/MM simulations .

- Solvent Screening : Predict solvent effects (e.g., DMSO vs. THF) on reaction thermodynamics via COSMO-RS .

- Machine Learning : Train models on PubChem reaction data to optimize catalyst selection and reaction time .

Q. What experimental designs minimize toxicity risks during in vivo studies?

- Preclinical Safety :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.